molecular formula C5H5BrCl2N2O B11786203 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride

3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride

Cat. No.: B11786203
M. Wt: 259.91 g/mol
InChI Key: AIXGXHHGRSUWRB-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is a halogenated pyridine derivative with a unique substitution pattern. Its structure includes amino (-NH₂), bromo (-Br), chloro (-Cl), and hydroxyl (-OH) functional groups on the pyridine ring, with a hydrochloride salt enhancing its stability and solubility. However, detailed pharmacological data for this specific compound remain sparse in publicly available literature.

Properties

Molecular Formula

C5H5BrCl2N2O

Molecular Weight

259.91 g/mol

IUPAC Name

3-amino-5-bromo-2-chloro-1H-pyridin-4-one;hydrochloride

InChI

InChI=1S/C5H4BrClN2O.ClH/c6-2-1-9-5(7)3(8)4(2)10;/h1H,8H2,(H,9,10);1H

InChI Key

AIXGXHHGRSUWRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(N1)Cl)N)Br.Cl

Origin of Product

United States

Preparation Methods

Reaction Sequence and Conditions

This method begins with 3-bromo-4-chloro-5-nitropyridine as the starting material. The nitro group is reduced to an amine using iron powder and ammonium chloride in a mixed ethanol/water solvent system at 80°C.

Steps:

  • Reduction:

    • Reagents: Fe powder (10 equiv), NH₄Cl (6.2 equiv), EtOH/H₂O (10:1 ratio).

    • Conditions: 2 hours at 80°C under reflux.

    • Yield: 72% after purification via flash chromatography.

Mechanistic Insight:
The iron-mediated reduction converts the nitro group (-NO₂) to an amine (-NH₂) through sequential electron transfer, with NH₄Cl acting as a proton source.

Advantages:

  • High selectivity for nitro reduction without affecting bromine or chlorine substituents.

  • Scalable to industrial production with minimal byproducts.

Bromination-Chlorination-Amination Cascade

Sequential Functionalization of Pyridine

This route involves bromination and chlorination of a pyridine precursor, followed by amination.

Steps:

  • Bromination:

    • Reagent: N-Bromosuccinimide (NBS) in dichloromethane at 0°C.

    • Key Intermediate: 5-Bromo-2-hydroxypyridine.

  • Chlorination:

    • Reagent: Phosphorus oxychloride (POCl₃) with triethylamine.

    • Conditions: 80–120°C for 6–8 hours.

  • Amination:

    • Reagent: Ammonia or ammonium hydroxide under pressurized conditions.

Yield:

  • Bromination: ~87%.

  • Chlorination: 68–94%.

  • Overall yield: 50–60%.

Industrial Data:

StepTemperature (°C)Time (h)Yield (%)Purity (%)
Bromination0–250.58798.1
Chlorination80–1206–89498.2

Challenges:

  • Requires strict temperature control during chlorination to avoid side reactions.

One-Pot Multi-Step Synthesis

Streamlined Industrial Production

A patented approach combines bromination and chlorination in a single reactor, optimizing bromine utilization.

Steps:

  • Bromination:

    • Reagents: HBr (35–50%), H₂O₂ (30–50%).

  • Chlorination:

    • Reagents: POCl₃, triethylamine.

Conditions:

  • Temperature: 30–50°C.

  • Time: 5–14 hours.

Yield:

  • 94–99% purity with 95–98% bromine utilization.

Production Metrics:

ParameterValue
Average Yield97.81%
Purity98.06%
Bromine Utilization96.69%

Advantages:

  • Reduces solvent waste and operational steps.

  • Suitable for large-scale manufacturing.

Comparative Analysis of Methods

MethodYield (%)ScalabilityHazard Profile
Nitro Reduction72ModerateLow
Bromination-Chlorination60HighModerate
Diazotization68LowHigh
One-Pot Synthesis98HighLow

Key Findings:

  • The one-pot synthesis offers the highest yield and scalability, making it preferable for industrial use.

  • Nitro reduction is ideal for lab-scale synthesis due to its simplicity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s bromine and chlorine atoms undergo nucleophilic substitutions under controlled conditions. The bromo group shows higher reactivity compared to the chloro substituent due to its lower bond dissociation energy and larger atomic radius, making it more susceptible to displacement.

Reaction SiteReagents/ConditionsProductsKey Applications
5-Bromo positionAmines (e.g., NH₃, alkylamines) in polar aprotic solvents (DMF, DMSO) at 60-80°C5-Amino derivativesSynthesis of kinase inhibitors
2-Chloro positionThiols/thioureas with Cu(I) catalysis2-Thioether analogsProdrug development

The amino group at position 3 directs electrophilic attacks to specific ring positions through resonance effects, while the hydroxyl group at position 4 can act as a hydrogen-bond donor, influencing reaction regioselectivity .

Suzuki-Miyaura Cross-Coupling Reactions

The bromo substituent participates in palladium-catalyzed cross-couplings for biaryl synthesis. This reaction expands the compound’s utility in creating complex heterocyclic systems.

Catalytic SystemBoronic Acid PartnersProduct Features
Pd(PPh₃)₄/K₂CO₃ in THF/H₂OAryl, heteroaryl boronic acidsExtended π-conjugated systems
PdCl₂(dppf)/CsF in DMEVinyl boronic estersStereoselective alkenylation

These couplings occur at the 5-bromo position with >80% efficiency in optimized systems, enabling access to drug candidates targeting G-protein-coupled receptors.

Acid-Base Reactions and Salt Formation

The hydroxyl group (pKa ~8.5) and amino group (pKa ~4.5) undergo protonation/deprotonation, enabling pH-dependent solubility modulation and salt formation with pharmaceutical counterions.

Functional GroupReactionProducts
4-HydroxylDeprotonation with NaOHWater-soluble sodium salt
3-AminoProtonation with HClHydrochloride salt (improved crystallinity)

The hydrochloride salt form enhances thermal stability (decomposition point >200°C) compared to the free base .

Coordination Chemistry

The compound acts as a polydentate ligand, forming coordination complexes with transition metals through its amino and hydroxyl groups.

Metal IonCoordination ModeComplex Properties
Cu(II)N,O-chelationSquare-planar geometry, catalytic oxidation activity
Fe(III)Bridging hydroxyl groupsMagnetic nanoparticles

These complexes show promise in catalytic C–H activation and materials science applications .

Electrophilic Aromatic Substitution

Though less common due to electron-withdrawing halogen substituents, directed electrophilic substitutions occur at activated ring positions.

ElectrophilePositionProducts
HNO₃/H₂SO₄Para to hydroxylNitro derivatives
Ac₂O/H₂SO₄Ortho to aminoAcetylated analogs

These reactions require vigorous conditions (100–120°C) and produce moderate yields (~40–60%).

Reaction Optimization Considerations

  • Solvent Effects : DMF enhances nucleophilic substitutions but may lead to N-demethylation side reactions at elevated temperatures.

  • Catalyst Loading : Pd-based couplings require 2–5 mol% catalyst for optimal turnover without metal leaching.

  • Protection Strategies : Temporary protection of the hydroxyl group (e.g., silylation) improves reaction selectivity in multi-step syntheses .

This systematic reactivity profile establishes 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride as a versatile intermediate for constructing pharmacologically active molecules and functional materials. Further studies should explore its photochemical reactivity and biocatalytic transformation potential.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is C_5H_4BrClN_2O, with a molecular weight of approximately 225.47 g/mol. The compound features a pyridine ring substituted with an amino group, a bromo group, a chloro group, and a hydroxyl group at the 4-position. These functional groups enable diverse interactions with biological molecules, making it a subject of interest in drug discovery and development.

Antimicrobial Activity

Research has indicated that 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting growth. The presence of the amino and hydroxyl groups allows for hydrogen bonding with microbial targets, enhancing its efficacy as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it can modulate enzyme activities and receptor functions involved in cancer cell proliferation. For instance, it has been shown to induce apoptosis in cancer cells by increasing the levels of caspases, which are critical for programmed cell death .

A notable case study demonstrated that in xenograft models using A549 lung cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups . Furthermore, when combined with traditional chemotherapeutics such as cisplatin, it exhibited synergistic effects, enhancing overall antitumor efficacy.

Synthetic Chemistry

In synthetic chemistry, 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride serves as a versatile intermediate for the synthesis of various bioactive compounds. Its ability to undergo further chemical transformations makes it valuable in developing new pharmaceuticals. The compound can be synthesized through multi-step reactions starting from simpler pyridine derivatives, involving specific conditions such as temperature control and pH adjustments to optimize yield and purity.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro substituents, along with the hydroxyl group, contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

  • The hydrochloride salt in the target compound significantly improves aqueous solubility compared to non-salt analogs, making it more suitable for biological testing .

Analytical and Stability Comparisons

For example:

  • Amitriptyline hydrochloride exhibits >98% stability in solution over 24 hours under refrigerated conditions .
  • Recovery rates for hydrochlorides in RP-HPLC methods often exceed 95% accuracy .

These findings imply that the target compound could be analyzed using validated RP-HPLC protocols, though method optimization for its specific functional groups would be necessary.

Biological Activity

3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride has the molecular formula C5H4BrClN2OC_5H_4BrClN_2O and a molecular weight of approximately 225.47 g/mol. The compound features a pyridine ring with an amino group, a bromo group, a chloro group, and a hydroxyl group at the 4-position, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism behind this activity is believed to involve the interaction of the compound with microbial enzymes or cell membranes, disrupting vital processes necessary for microbial survival.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. For example, it has been shown to affect cell cycle regulation and promote cell death in various cancer cell lines, making it a candidate for further development as an anticancer drug .

The biological activity of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of functional groups allows for interactions with enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors, modulating their function and influencing cellular responses.
  • Oxidative Stress Induction : It may increase oxidative stress within cells, leading to apoptosis in cancer cells .

Synthesis Methods

The synthesis of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride typically involves multi-step reactions starting from simpler pyridine derivatives. Key steps may include:

  • Bromination : Introducing the bromo group onto the pyridine ring.
  • Chlorination : Adding the chloro group at the appropriate position.
  • Amination : Incorporating the amino group through nucleophilic substitution.
  • Hydroxylation : Adding the hydroxyl group to complete the synthesis.

These steps require careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Study on Antimicrobial Activity

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of various pyridine derivatives including 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an effective antimicrobial agent .

Anticancer Research

A recent investigation focused on the cytotoxic effects of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride on breast cancer cell lines (MCF-7). The study found that treatment with this compound led to a dose-dependent reduction in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride, we can compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
4-Amino-3-bromo-2-chloropyridine1204231-59-30.80
5-Bromo-2-chloro-pyridin-3-amines1354021-09-20.88
3-Amino-6-morpholin-pyridazine588729990.85

The distinct substitution pattern on the pyridine ring in 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride contributes to its unique chemical reactivity and biological properties compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for 3-Amino-5-bromo-2-chloropyridin-4-ol hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves halogenation and amination of pyridine derivatives. For example:

  • Step 1 : Bromination of a pyridin-4-ol precursor using reagents like PBr₃ or NBS, followed by chlorination at the 2-position with SOCl₂ or Cl₂ gas under controlled conditions .
  • Step 2 : Amination via nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig) to introduce the amino group at the 3-position .
  • Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reagents significantly impact yield. Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography .

Table 1 : Key Reaction Parameters and Outcomes

StepReagentsTemperature (°C)SolventYield (%)Purity (%)
BrominationPBr₃80–90DCM75–85>90
ChlorinationSOCl₂60–70Toluene70–80>85
AminationNH₃/MeOH100–120DMF60–70>80

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural confirmation and purity assessment?

Methodological Answer:

  • Structural Confirmation :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm; amine protons at δ 5.0–6.0 ppm) .

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₅H₆BrCl₂N₂O).

    • Purity Assessment :
  • HPLC : Detects impurities at levels <0.1% using C18 columns and UV detection at 254 nm .

  • Melting Point : Consistency with literature values (e.g., 208–210°C for analogous bromopyridines) .

    Table 2 : Analytical Techniques and Parameters

    TechniquePurposeKey Parameters
    NMRStructural elucidationDMSO-d6 solvent, 400 MHz
    HPLCPurityAcetonitrile/water gradient, 1 mL/min flow
    HRMSFormula confirmationESI+ mode, 70 eV ionization

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when confirming the structure of this compound?

Methodological Answer: Contradictions often arise from isotopic interference or solvent artifacts. Strategies include:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT simulations for chemical shifts) .
  • Isotopic Pattern Analysis : Use HRMS to distinguish between [M+H]⁺ and isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Q. What are the key considerations in designing stability studies under varying environmental conditions?

Methodological Answer: Stability is assessed via:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
  • pH-Dependent Stability : Test solubility and decomposition in buffers (pH 1–12) to simulate biological or storage conditions .
  • Analytical Monitoring : Use HPLC-MS to track degradation kinetics and identify byproducts (e.g., dehalogenation or oxidation) .

Q. How can computational modeling predict reactivity or interactions, aiding in synthesis or application studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates reaction pathways (e.g., activation energy for bromination) and predicts regioselectivity .
  • Molecular Docking : Screens potential biological targets (e.g., kinase inhibitors) by simulating binding affinities with the compound’s pharmacophore .
  • Solvent Interaction Models : Predict solubility parameters using COSMO-RS to optimize reaction solvents .

Data Contradiction Analysis

Example : Discrepancies in melting points between batches may arise from polymorphic forms or residual solvents.

  • Resolution : Perform X-ray diffraction (XRD) to identify crystalline forms and TGA to detect solvent traces .

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